Indolizino[2,3-F]quinoxaline
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Overview
Description
Indolizino[2,3-F]quinoxaline is a heterocyclic compound that features a fused ring system combining indolizine and quinoxaline moieties. This compound is of significant interest due to its potential applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to exhibit diverse biological activities and chemical reactivity, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizino[2,3-F]quinoxaline typically involves multi-step processes that include cyclization and condensation reactions. One common method involves the condensation of isatin with o-phenylenediamine, followed by cyclization under acidic conditions . Transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are also employed to construct the this compound framework .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of microwave irradiation and nanoparticle catalysts has been explored to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Indolizino[2,3-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce amino derivatives .
Scientific Research Applications
Indolizino[2,3-F]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and functional materials.
Mechanism of Action
The mechanism of action of indolizino[2,3-F]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Indolizine: Shares the indolizine moiety and exhibits similar biological activities.
Quinoxaline: Contains the quinoxaline core and is known for its antimicrobial and anticancer properties.
Indolo[2,3-b]quinoxaline: Another fused heterocyclic compound with comparable chemical reactivity and biological activities.
Uniqueness: Indolizino[2,3-F]quinoxaline is unique due to its fused ring system, which combines the properties of both indolizine and quinoxaline. This structural feature enhances its stability, reactivity, and biological activity, making it a versatile compound for various applications .
Properties
CAS No. |
959619-25-1 |
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Molecular Formula |
C14H9N3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
indolizino[2,3-f]quinoxaline |
InChI |
InChI=1S/C14H9N3/c1-2-8-17-10(3-1)9-11-13(17)5-4-12-14(11)16-7-6-15-12/h1-9H |
InChI Key |
MUULXRAPGWXZOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(N2C=C1)C=CC4=NC=CN=C43 |
Origin of Product |
United States |
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